3-Benzylbenzyl alcohol
Overview
Description
3-Benzylbenzyl alcohol is an organic compound with the molecular formula C14H14O. It is characterized by the presence of two benzyl groups attached to a central alcohol functional group. This compound is a colorless to pale yellow liquid with a mild aromatic odor. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-benzylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-benzylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 3-benzylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: The compound can be reduced to 3-benzylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: It can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form 3-benzylbenzyl chloride.
Major Products Formed:
- Oxidation: 3-Benzylbenzoic acid
- Reduction: 3-Benzylbenzylamine
- Substitution: 3-Benzylbenzyl chloride
Scientific Research Applications
3-Benzylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 3-benzylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
- Benzyl alcohol
- 3-Benzyloxybenzyl alcohol
- 3-Iodo-benzyl alcohol
Comparison: 3-Benzylbenzyl alcohol is unique due to the presence of two benzyl groups, which impart distinct chemical properties compared to similar compounds For instance, benzyl alcohol has only one benzyl group, making it less hydrophobic and less reactive in certain chemical reactions 3-Benzyloxybenzyl alcohol contains an additional oxygen atom, which affects its reactivity and solubility
Properties
IUPAC Name |
(3-benzylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVDROBICOSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344524 | |
Record name | 3-Benzylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35714-19-3 | |
Record name | 3-Benzylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.